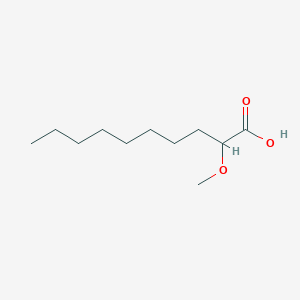
2-Methoxydecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxydecanoic acid is an organic compound with the molecular formula C11H22O3 It is a type of fatty acid that features a methoxy group attached to the second carbon of the decanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methoxydecanoic acid can be synthesized through several methods. One common approach involves the oxidation of the corresponding 2-methoxyalkanols with nitric acid in the presence of vanadate ions as a catalyst. The reaction is typically carried out at temperatures below 90 degrees Celsius, and the this compound is separated by distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts. This process is conducted in a relatively high aqueous solution at a pH value of less than or equal to 7 and temperatures around 50 degrees Celsius .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxydecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Nitric acid and vanadate ions are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used to replace the methoxy group.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
2-Methoxydecanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Medicine: Research suggests that this compound may have therapeutic applications due to its antimicrobial properties.
Industry: It is used in the production of surfactants and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-methoxydecanoic acid exerts its effects involves its interaction with microbial cell membranes. The methoxy group enhances the compound’s ability to disrupt the lipid bilayer of bacterial cells, leading to cell lysis and death. This mechanism is particularly effective against Mycobacterium tuberculosis, making it a potential candidate for antimicrobial therapies .
Comparaison Avec Des Composés Similaires
- 2-Methoxyoctanoic acid
- 2-Methoxyhexanoic acid
- 2-Methoxydodecanoic acid
Comparison: 2-Methoxydecanoic acid is unique due to its specific chain length and the position of the methoxy group. Compared to shorter or longer chain methoxy acids, it exhibits distinct physical and chemical properties, such as solubility and reactivity. Its antimicrobial activity is also notably higher than some of its analogs, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
66018-29-9 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
2-methoxydecanoic acid |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-8-9-10(14-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13) |
Clé InChI |
WMKSSGPYLVBYJC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


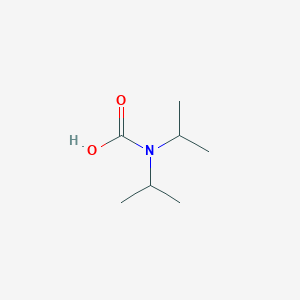
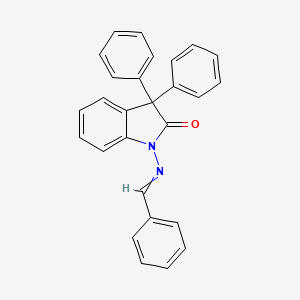

![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
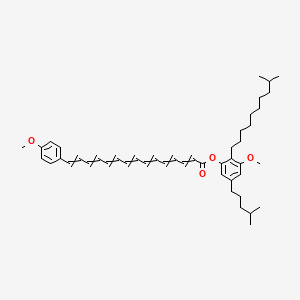
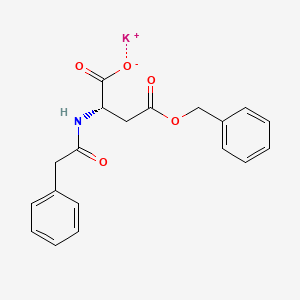
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)

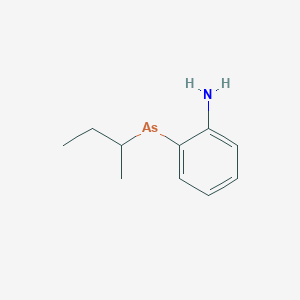
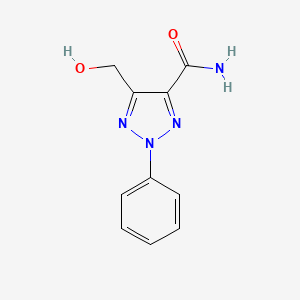
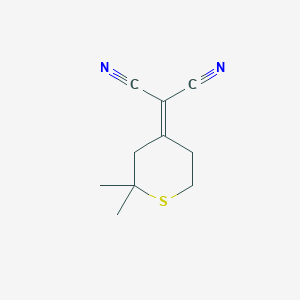
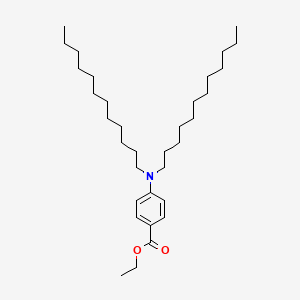
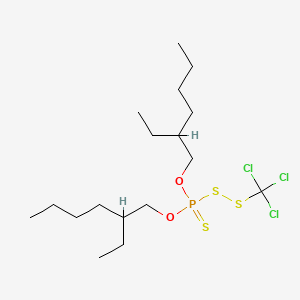
oxophosphanium](/img/structure/B14473122.png)
